molecular formula C19H22N2O3 B2962433 N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide CAS No. 899749-06-5

N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2962433
CAS No.: 899749-06-5
M. Wt: 326.396
InChI Key: GPRWLUNUWITEBO-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Hydrogen Bonding

Research on oxamide derivatives, including structures similar to N'-(2-ethoxyphenyl)-N-(3-phenylpropyl)oxamide, emphasizes their stabilization by intramolecular three-center hydrogen bonding. This phenomenon was detailed through the synthesis and structural investigation of various oxamides. The studies demonstrated that compounds are stabilized by this unique hydrogen bonding, influencing their molecular conformations and interactions (Martínez-Martínez et al., 1998).

Anticancer Activity

The synthesis and structural characterization of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have shown promising in vitro anticancer activities. These complexes, derived from oxamide chemistry, interact with DNA and protein BSA, demonstrating the potential for therapeutic applications. The study highlights the significance of oxamide derivatives in developing anticancer agents (Zheng et al., 2015).

Synthesis of Complex Molecules

Oxamide derivatives serve as crucial intermediates in synthesizing complex molecules. For instance, the use of N-oxyl compounds, including those related to oxamide chemistry, has been explored for catalyzing selective oxidation of organic molecules. This application is vital in fine chemical synthesis, indicating the versatility of oxamide derivatives in facilitating diverse chemical transformations (Nutting et al., 2018).

Coordination Chemistry

Oxamide derivatives play a significant role in coordination chemistry, allowing for the rational design of polynuclear complexes. Their unique properties enable the synthesis of homo- and heterometallic species, showcasing the ability of oxamide derivatives to act as bridging ligands in designing metal complexes with tailored nuclearities (Ruiz et al., 1999).

Environmental Applications

Studies on the electrochemical advanced oxidation processes using oxamic acids, related to oxamide chemistry, have shed light on the degradation pathways of persistent pollutants. This research has implications for environmental remediation, highlighting the role of oxamide derivatives in mineralizing recalcitrant compounds through advanced oxidation processes (Garcia-Segura & Brillas, 2011).

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-24-17-13-7-6-12-16(17)21-19(23)18(22)20-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRWLUNUWITEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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